molecular formula C12H16FNO B3116471 4-(4-Fluorophenyl)-3-piperidinemethanol CAS No. 216690-19-6

4-(4-Fluorophenyl)-3-piperidinemethanol

Katalognummer B3116471
CAS-Nummer: 216690-19-6
Molekulargewicht: 209.26 g/mol
InChI-Schlüssel: IBOPBHBOBJYXTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4-(4-Fluorophenyl)-3-piperidinemethanol” is a complex organic molecule. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The “4-Fluorophenyl” part suggests the presence of a phenyl (benzene) ring with a fluorine atom attached, which could influence the compound’s reactivity and interactions with biological systems .


Synthesis Analysis

While specific synthesis methods for “4-(4-Fluorophenyl)-3-piperidinemethanol” were not found, related compounds are often synthesized through various organic reactions, including nucleophilic substitutions and ring-closing reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of a compound like “4-(4-Fluorophenyl)-3-piperidinemethanol” would depend on its specific functional groups. For instance, the fluorophenyl group might undergo reactions typical of aromatic compounds, while the piperidine ring could participate in reactions characteristic of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenyl)-3-piperidinemethanol” would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Wissenschaftliche Forschungsanwendungen

1. Pharmaceutical Applications

  • Serotonin Receptor Antagonists : This compound has been identified as a useful agent in treating conditions like psychoses, depression, anxiety, drug addiction, obsessive-compulsive disorders, and more due to its antagonistic effects on serotonin 5HT2A receptors (Habernickel, 2002).
  • Synthesis of Non-Narcotic Analgesics : A novel approach to synthesizing non-narcotic analgesic stereoisomers of this compound has been reported, highlighting its potential in pain management (Nieduzak & Margolin, 1991).
  • Neuroleptic Activity : Some derivatives of this compound have shown potent neuroleptic activity, comparable to certain established drugs, indicating its potential in treating psychiatric disorders (Sato et al., 1978).

Safety And Hazards

The safety and hazards associated with “4-(4-Fluorophenyl)-3-piperidinemethanol” would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Zukünftige Richtungen

The future directions for research on “4-(4-Fluorophenyl)-3-piperidinemethanol” would depend on its applications. If it’s a pharmaceutical compound, future studies might focus on optimizing its synthesis, improving its efficacy, or exploring new therapeutic applications .

Eigenschaften

IUPAC Name

[4-(4-fluorophenyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12-5-6-14-7-10(12)8-15/h1-4,10,12,14-15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOPBHBOBJYXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-3-piperidinemethanol

Synthesis routes and methods I

Procedure details

Borane-tetrahydrofuran complex (1.0 molar solution in tetrahydrofuran (10.8 ml, 10.8 mmol) was added over 20 hours in 3 stages (in 3.6 mmol portions) at a rate of 7 ml/hour by means of a syringe pump to a solution of 4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one (0.53 g, 2 mmol, trans/cis˜1:1) in tetrahydrofuran (3 ml) at 26° C. The reaction mixture was stirred for 1 hour after addition of the last portion of the borane solution. then quenched with 3.5 ml 30% aqueous potassium carbonate solution. The phases were separated and the aqueous phase extracted with diethyl ether (25 ml). The organic phases were combined and evaporated to yield 0.43 g of the title compound. Yield 80%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

Lithium aluminum hydride (1.0 molar solution in tetrahydrofuran, 0.75 ml, 0.75 mmol) was added gradually to a solution of trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one (0.25g, 0.836 mmol) in tetrahydrofuran (3 ml) keeping the temperature below 25° C. The reaction mixture was stirred for 1 hour at 25° C., then quenched with 1 drop of water, followed by 2 drops 15% sodium hydroxide solution, and finally with 5 drops of water. Extraction with dichloromethane (35 ml) followed by evaporation of the dichloromethane phase gave 0.21 g of the title compound. Yield 76%.
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
trans-4-(4-fluorophenyl)-3-carboxyethylpiperidin-6-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)-3-piperidinemethanol
Reactant of Route 2
4-(4-Fluorophenyl)-3-piperidinemethanol
Reactant of Route 3
4-(4-Fluorophenyl)-3-piperidinemethanol
Reactant of Route 4
4-(4-Fluorophenyl)-3-piperidinemethanol
Reactant of Route 5
4-(4-Fluorophenyl)-3-piperidinemethanol
Reactant of Route 6
4-(4-Fluorophenyl)-3-piperidinemethanol

Citations

For This Compound
5
Citations
L Czibula, A Nemes, F Sebök… - European Journal of …, 2004 - Wiley Online Library
A convenient synthesis of the antidepressant paroxetine starting from 1‐benzyl‐4‐piperidone (2) is reported. A stereoselective reduction resulted in cis‐piperidine‐3‐methanol [(+)‐6]. …
NA White, KE Ozboya, DM Flanigan… - Asian Journal of …, 2014 - Wiley Online Library
A concise enantioselective synthesis of (−)‐paroxetine (Paxil) and (−)‐femoxetine has been achieved. Key to these syntheses is an N‐heterocyclic carbene catalyzed homoenolate …
Number of citations: 26 onlinelibrary.wiley.com
CD Gill, DA Greenhalgh, NS Simpkins - Tetrahedron, 2003 - Elsevier
The synthesis of the alkaloid jamtine and the antidepressant paroxetine have been addressed by a strategy involving asymmetric desymmetrisation of prochiral imides by a chiral lithium …
Number of citations: 70 www.sciencedirect.com
TA Johnson - 2002 - search.proquest.com
Allylic organolithium reagents generated by (−)-sparteine-mediated enantioselective deprotonation of N-Boc-N-(p-methoxyphenyl) allylic amines underwent conjugate addition to …
Number of citations: 2 search.proquest.com
C Pasturenzi, M Dellavedova, L Gigante… - Journal of Loss …, 2014 - Elsevier
The first step to be performed during the development of a new industrial process should be the assessment of all hazards associated to the involved compounds. Particularly, the …
Number of citations: 12 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.